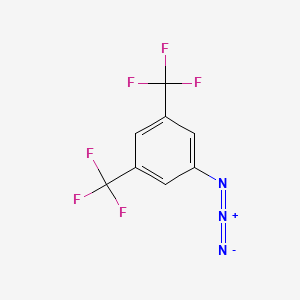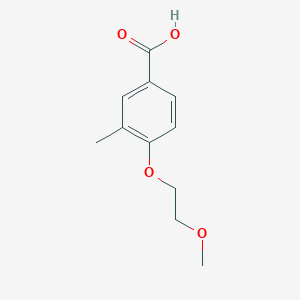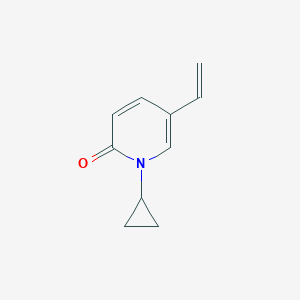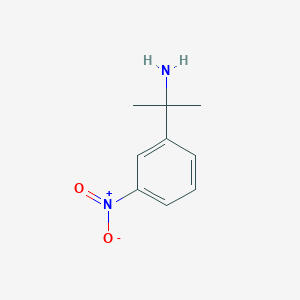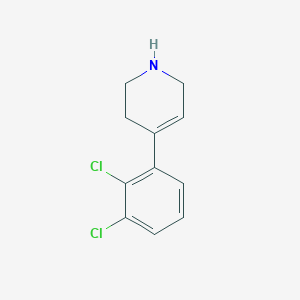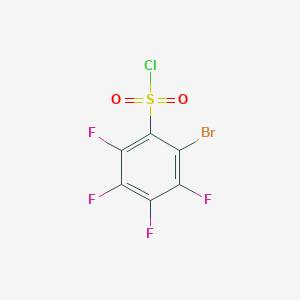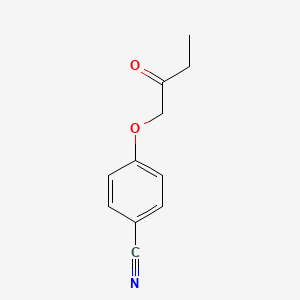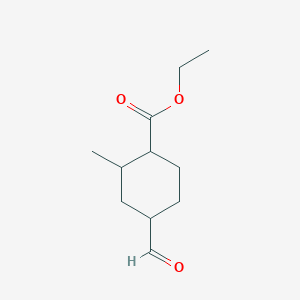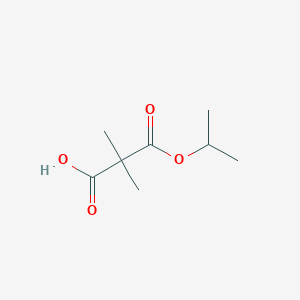
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid: is an organic compound with the molecular formula C8H14O4. It is a derivative of malonic acid, where one of the carboxyl groups is esterified with isopropyl alcohol. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid typically involves the esterification of 2,2-Dimethylmalonic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
2,2-Dimethylmalonic acid+Isopropyl alcoholAcid catalyst2,2-Dimethylmalonic acid monoisopropyl ester+Water
Industrial Production Methods:
In an industrial setting, the esterification process can be carried out in a continuous flow reactor to enhance efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alcohols
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Amides, Thioesters, Ethers
Applications De Recherche Scientifique
Chemistry:
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural versatility.
Biology:
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential role in metabolic pathways and enzyme interactions.
Medicine:
The ester is investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its unique properties make it suitable for enhancing the performance of these materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid involves its interaction with various molecular targets. In chemical reactions, the ester group can be hydrolyzed to release the corresponding acid and alcohol. This hydrolysis is catalyzed by acids or bases and involves the formation of a tetrahedral intermediate.
In biological systems, the compound can interact with enzymes that recognize ester substrates. The ester bond is cleaved by esterases, leading to the formation of the corresponding acid and alcohol. This process is crucial for the compound’s metabolic and pharmacological effects.
Comparaison Avec Des Composés Similaires
Dimethylmalonic acid: A similar compound with two methyl groups attached to the malonic acid backbone.
Diethylmalonic acid: Another ester derivative of malonic acid, where the ester groups are ethyl instead of isopropyl.
Malonic acid: The parent compound with two carboxyl groups.
Comparison:
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid is unique due to the presence of the isopropyl ester group, which imparts different physical and chemical properties compared to its dimethyl and diethyl counterparts. The isopropyl group provides steric hindrance, affecting the reactivity and stability of the compound. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns and product profiles.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2,2-dimethyl-3-oxo-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)12-7(11)8(3,4)6(9)10/h5H,1-4H3,(H,9,10) |
Clé InChI |
NUEFMPSGYJRGAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


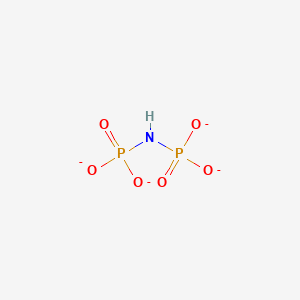
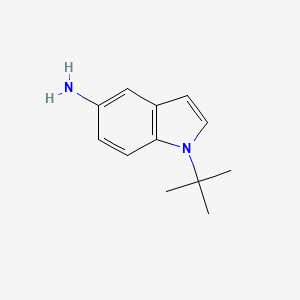
![[4-(4-Fluoro-phenyl)-thiazol-2-ylsulfanyl]-acetic acid](/img/structure/B8634282.png)
